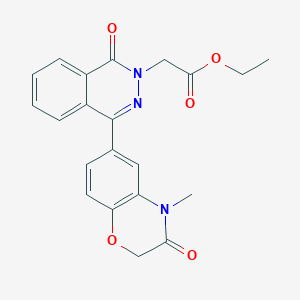![molecular formula C16H15N3O2S2 B304722 N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B304722.png)
N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide, commonly known as MTAA, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of thiadiazole derivatives and is known for its potential therapeutic applications.
作用機序
The exact mechanism of action of MTAA is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators. MTAA has also been found to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
MTAA has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various diseases. MTAA has also been found to modulate the activity of neurotransmitters such as GABA, which are involved in the regulation of neuronal activity.
実験室実験の利点と制限
MTAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to exhibit significant therapeutic potential. However, there are also some limitations to its use. MTAA has been found to exhibit low solubility in water, which can make it difficult to use in certain experiments. Additionally, the exact mechanism of action of MTAA is not yet fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on MTAA. One area of research is the development of more efficient synthesis methods for MTAA. Another area of research is the investigation of the potential therapeutic applications of MTAA in various diseases and disorders. Additionally, further research is needed to elucidate the exact mechanism of action of MTAA and to identify any potential side effects or limitations to its use.
合成法
MTAA can be synthesized using a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and 3-methylphenol. The resulting product is then reacted with 2-bromoacetyl bromide to yield MTAA.
科学的研究の応用
MTAA has been extensively studied for its potential therapeutic applications in various diseases and disorders. It has been found to exhibit anti-inflammatory, anticonvulsant, and analgesic properties. MTAA has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2-thienyl)acetamide |
|---|---|
分子式 |
C16H15N3O2S2 |
分子量 |
345.4 g/mol |
IUPAC名 |
N-[5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C16H15N3O2S2/c1-11-4-2-5-12(8-11)21-10-15-18-19-16(23-15)17-14(20)9-13-6-3-7-22-13/h2-8H,9-10H2,1H3,(H,17,19,20) |
InChIキー |
ZZAVTFAAQUFHCP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(S2)NC(=O)CC3=CC=CS3 |
正規SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(S2)NC(=O)CC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)





![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)
![4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304661.png)
![Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304662.png)


methanone](/img/structure/B304668.png)